1-(2-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-prop-2-ynylpiperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-8-15-9-10-16(14(18)13(15)17)11-6-4-5-7-12(11)19-2/h1,4-7H,8-10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRICOTBIFVJSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C(=O)C2=O)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione is a synthetic compound classified as a piperazine derivative. Its unique structure, featuring a piperazine ring substituted with a methoxyphenyl group and a propargyl group, positions it as a candidate for various biological applications. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Piperazine Derivative : The reaction of 2-methoxyphenylamine with propargyl bromide in the presence of a base (e.g., sodium hydride) leads to the formation of the desired compound through nucleophilic substitution.
- Purification : The product is usually purified via recrystallization or chromatography to achieve the desired purity.
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer activity. Compounds with similar structures have shown promise in targeting cancer cells through various mechanisms:
- Cell Proliferation Inhibition : Research indicates that this compound may inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Studies have demonstrated that derivatives of piperazine can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
Neuropharmacological Effects
Given its structural similarity to known neuroactive compounds, this compound may interact with neurotransmitter receptors:
- Dopamine Receptor Affinity : Research has indicated that piperazine derivatives can bind to dopamine D2 receptors, suggesting potential applications in treating neurological disorders .
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The binding affinity to these targets modulates their activity, which may lead to the observed biological effects. For example, docking studies have proposed stable interactions between the compound and dopamine receptors .
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of similar compounds:
| Compound | Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| 8-acetyl-7-hydroxycoumarin | hAChE Inhibition | 1.52 | |
| Piperazine Derivative A | Anticancer | 3.18 | |
| Piperazine Derivative B | Antimicrobial | 0.0039 - 0.025 |
These findings underscore the potential of piperazine derivatives in drug development.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione is a synthetic piperazine derivative with potential applications in pharmaceutical development due to its structural features that may interact with biological targets. It may serve as a lead compound for the development of new drugs for treating conditions such as cancer or neurological disorders.
Synthesis
The synthesis of this compound typically involves the reaction of a piperazine derivative with propargyl bromide in the presence of a base such as sodium hydride. This reaction leads to the formation of the desired compound through nucleophilic substitution, where the propargyl group is introduced at the 4-position of the piperazine ring.
Potential Biological Activities
Preliminary studies suggest that this compound exhibits a range of biological activities. Compounds with similar structures have demonstrated promise as potential anticancer and antimicrobial agents, as well as inhibitors of various biological pathways. Piperazine derivatives are known for their interactions with neurotransmitter receptors, suggesting a potential role in neuropharmacology.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies often involve various methods to elucidate the compound's mechanism of action and its effects on different biological targets.
Structural Similarities
Several compounds share structural similarities with this compound. These include:
- 1-(4-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine: This compound has a similar piperazine structure with methyl substitution, potentially leading to a different pharmacological profile.
- 1-(Phenyl)-4-(but-3-en-1-yl)piperazine: This compound contains an alkene instead of an alkyne, which may result in different reactivity and stability.
- 1-(2-Hydroxyphenyl)-4-(prop-2-yn-1-yl)piperazine: This compound has a hydroxy group instead of a methoxy group, which could increase polarity and affect bioavailability.
Comparison with Similar Compounds
Structural Features and Receptor Affinities
The 2-methoxyphenylpiperazine moiety is a common pharmacophore in ligands targeting serotonin (5-HT) and dopamine (D2) receptors. Key structural analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Biological Activity (Ki/ID50) | ADMET Compliance (Lipinski/VEBER) |
|---|---|---|---|
| Target Compound | 2-Methoxyphenyl, propargyl, diketopiperazine | Under investigation | Predicted compliant |
| 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (Compound 25, ) | 2-Methoxyphenyl, piperidine, nitrobenzyl | D2 affinity: Ki = 54 nM | Compliant |
| p-MPPI (4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) | 2-Methoxyphenyl, iodobenzamido, ethyl linker | 5-HT1A antagonist (ID50 = 5 mg/kg) | Compliant |
| (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine | 2-Methoxyphenyl, cinnamyl substituent | Antibacterial (Gram-positive/Gram-negative) | Not reported |
Key Observations:
Dopamine D2 Receptor Affinity: The target compound’s diketopiperazine scaffold differs from the piperidine-containing Compound 25 (Ki = 54 nM), which achieves high D2 affinity through a nitrobenzyl-piperidine extension. 5-HT1A Activity: The propargyl group in the target compound contrasts with the ethyl-iodobenzamido linker in p-MPPI, a potent 5-HT1A antagonist. Acetylenic groups may enhance membrane permeability but could reduce solubility, affecting in vivo efficacy . Antibacterial Activity: Cinnamyl-substituted analogs (e.g., Compound 2 in ) exhibit antibacterial effects, suggesting that the target compound’s propargyl group—a smaller, linear substituent—might alter antibacterial potency or spectrum .
ADMET and Drug-Likeness
Target Compound: Predicted to comply with Lipinski’s Rule of 5 (molecular weight <500, logP <5) due to its moderate-sized scaffold. The propargyl group may increase logP, enhancing blood-brain barrier penetration but risking hepatotoxicity . Compound 25: Reported as ADMET-compliant, with balanced lipophilicity (logP ~3) and hydrogen bond donors (<5) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution using 1-(2-methoxyphenyl)piperazine and propargyl bromide under basic conditions. reports a 39% yield using this approach, with purification via crystallization. To optimize yields:
- Use anhydrous solvents (e.g., acetonitrile) and inert atmospheres (N₂/Ar) to minimize side reactions.
- Employ catalysts like Pd²⁺ complexes (e.g., Pd₂(dba)₃) for cross-coupling steps, as demonstrated in analogous piperazine syntheses .
- Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points.
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions. highlights the use of DEPT-135 and COSY for resolving piperazine ring protons and methoxy/alkyne groups .
- X-ray crystallography : Refine crystal structures using SHELXL ( ), which enables high-resolution analysis of bond lengths and angles. For unstable crystals, low-temperature data collection (100 K) is advised .
- ESI-MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 315.02 as in ) with high-resolution mass spectrometry .
Q. What preliminary biological screening approaches are appropriate for assessing its activity?
- Methodology :
- Receptor binding assays : Test affinity for GPCRs (e.g., dopamine or formylpeptide receptors) using competitive displacement assays with radiolabeled ligands (e.g., ³H-SCH23390 for D3 receptors) .
- Calcium flux assays : Measure intracellular Ca²⁺ mobilization in HEK293 cells transfected with target receptors (e.g., FPR1/FPR2 in ) using fluorescent dyes like Fluo-4 .
- Cytotoxicity screening : Evaluate IC₅₀ values in cancer cell lines (e.g., MTT assay) with 95% purity compounds () .
Q. How should researchers handle purity assessment and storage conditions for this compound?
- Methodology :
- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Compare retention times to standards ( reports 95% purity) .
- Storage : Store desiccated at -20°C in amber vials to prevent hydrolysis of the methoxy group. TCI America guidelines () recommend inert atmospheres for long-term stability .
Advanced Research Questions
Q. How can structural ambiguities in derivatives be resolved using advanced analytical techniques?
- Methodology :
- Dynamic NMR : Resolve conformational isomerism in piperazine rings by variable-temperature ¹H NMR (e.g., -40°C to 80°C in DMSO-d₆) .
- SC-XRD (Single-Crystal X-ray Diffraction) : Use SHELXL-2018 ( ) for twin refinement if crystals exhibit twinning. Apply TWIN/BASF commands for accurate occupancy modeling .
- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to validate tautomeric forms .
Q. How to design structure-activity relationship (SAR) studies based on existing data for this compound?
- Methodology :
- Substituent variation : Modify the propynyl or methoxyphenyl groups (e.g., replace propynyl with butyl/isopropyl, as in ). Assess changes in receptor selectivity (e.g., FPR1 vs. FPR2) .
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., diketopiperazine oxygen atoms) .
- In vitro potency tiers : Rank derivatives by IC₅₀ (binding) and EC₅₀ (functional activity) with dose-response curves (n ≥ 3 replicates) .
Q. How can contradictions in biological activity data between studies be addressed?
- Methodology :
- Batch variability : Re-synthesize compounds using standardized protocols () and re-test in parallel with original samples .
- Assay validation : Use positive controls (e.g., WKYMVm peptide for FPR2 in ) to confirm receptor functionality .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies in IC₅₀ values across labs .
Q. What computational methods can predict physicochemical properties and binding modes for this compound?
- Methodology :
- ClogP calculation : Use BioByte or ChemAxon to estimate lipophilicity ( reports ClogP = 2.1 for analogues) .
- Molecular docking : Simulate binding to FPR2 (PDB: 6DZZ) using AutoDock Vina with flexible side chains. Prioritize poses with salt bridges to Arg³⁰⁴ and π-stacking to Phe²⁵⁷ .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of key hydrogen bonds (e.g., between diketopiperazine and His¹⁰²) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
